![molecular formula C15H11ClF2N4O2 B4381698 3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4381698.png)
3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
Chemistry: : Used in the synthesis of novel compounds due to its reactive groups.
Biology: : Investigated for its potential as a kinase inhibitor, impacting signal transduction pathways.
Medicine: : Explored in drug discovery, particularly in oncology for targeting specific cancer cells.
Industry: : Utilized in material science for developing advanced polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic synthesis methods. Common steps include:
Construction of the pyrazolo[1,5-a]pyrimidine core.
Introduction of the 3-chloro and difluoromethoxy substituents.
Carboxamide formation at the desired position.
Industrial Production Methods: Industrial-scale synthesis might include optimization of each step to maximize yield and purity. This could involve:
Catalyst selection for the chlorination steps.
Use of protecting groups to ensure selective functionalization.
Solvent selection and temperature control to facilitate the difluoromethoxylation.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : This compound may undergo oxidative transformations where electron-rich sites are targeted by oxidizing agents.
Reduction: : Potential reduction at the nitro or carbonyl sites under appropriate conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions can be carried out on the aromatic or heteroaromatic rings.
Common Reagents and Conditions:
Oxidation: : Utilizes agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Employs reagents like sodium borohydride or catalytic hydrogenation.
Substitution: : Uses reagents like halogens or nucleophiles under controlled temperature and pH.
Major Products Formed:
Oxidation: : Yields sulfoxides, sulfones, or carboxylic acids.
Reduction: : Produces amines, alcohols, or alkanes.
Substitution: : Forms varied substituted pyrazolo[1,5-a]pyrimidine derivatives.
Mechanism of Action
Molecular Targets and Pathways: 3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects primarily through kinase inhibition. It binds to the ATP-binding site of kinases, blocking phosphorylation events crucial for cell signaling and growth. This inhibition affects downstream signaling pathways, leading to altered cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Uniqueness and Similar Compounds: Compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound's substitution pattern provides distinct physicochemical properties and biological activity. Its difluoromethoxy group enhances lipophilicity and membrane permeability. Similar compounds include:
3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
3-chloro-N-[5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide: These related compounds share the core structure but differ in specific functional groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N4O2/c1-8-3-4-10(24-15(17)18)9(7-8)20-14(23)12-11(16)13-19-5-2-6-22(13)21-12/h2-7,15H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJLFMOPMZWVMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)NC(=O)C2=NN3C=CC=NC3=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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